2-(6-Propoxynaphthalen-1-YL)propane-1,3-diol

Übersicht

Beschreibung

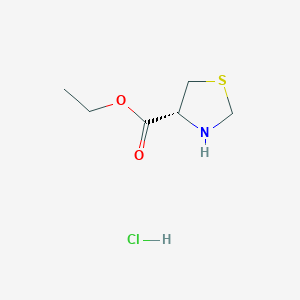

“2-(6-Propoxynaphthalen-1-YL)propane-1,3-diol” is a biochemical compound used for proteomics research . Its molecular formula is C16H20O3 and it has a molecular weight of 260.33 .

Molecular Structure Analysis

The InChI code for “2-(6-Propoxynaphthalen-1-YL)propane-1,3-diol” is 1S/C16H20O3/c1-2-8-19-14-6-7-16-12(9-14)4-3-5-15(16)13(10-17)11-18/h3-7,9,13,17-18H,2,8,10-11H2,1H3 . This code represents the molecular structure of the compound.

Physical And Chemical Properties Analysis

The compound “2-(6-Propoxynaphthalen-1-YL)propane-1,3-diol” has a molecular weight of 260.33 .

Wissenschaftliche Forschungsanwendungen

Downstream Processing of Biologically Produced Diols

Biologically produced 1,3-propanediol, a compound structurally related to 2-(6-Propoxynaphthalen-1-YL)propane-1,3-diol, finds significant applications in industrial biotechnology, particularly in the production of polymers. The separation of such diols from fermentation broth is a critical step, accounting for more than 50% of the total production costs. Various methods, including evaporation, distillation, and membrane filtration, have been explored for the recovery and purification of these diols. This research highlights the need for improved downstream processing technologies to enhance yield, purity, and reduce energy consumption in the production of biologically derived diols (Zhi-Long Xiu & A. Zeng, 2008).

Mechanism of β-O-4 Bond Cleavage in Lignin Model Compounds

Understanding the mechanism of β-O-4 bond cleavage is crucial for lignin valorization strategies, where compounds like 2-(6-Propoxynaphthalen-1-YL)propane-1,3-diol could serve as model substances. Research on dimeric non-phenolic β-O-4-type lignin model compounds provides insights into the acidolysis process, which is fundamental for the efficient conversion of lignin into valuable chemicals. This knowledge contributes to the development of novel strategies for lignin depolymerization and the sustainable production of bio-based chemicals (T. Yokoyama, 2015).

Environmental Pollutants and Male Infertility

Research into environmental pollutants like bisphenol A, which shares structural similarities with 2-(6-Propoxynaphthalen-1-YL)propane-1,3-diol, has shown effects on reproductive health, particularly male infertility. Such studies underscore the importance of understanding the environmental and health impacts of chemical compounds, including those used in industrial and consumer products (Raúl Lagos-Cabré & R. Moreno, 2012).

Ionic Liquid Membranes for Gas Separations

Ionic liquids, due to their unique properties, are being explored for their potential in gas separation technologies. Research in this area can provide insights into the design and application of novel materials for efficient gas separations, potentially involving compounds like 2-(6-Propoxynaphthalen-1-YL)propane-1,3-diol as components of such separatory media (P. Scovazzo, 2009).

Glycerol Hydrogenolysis to 1,3-Propanediol

The hydrogenolysis of glycerol to produce 1,3-propanediol, a process relevant to the conversion of 2-(6-Propoxynaphthalen-1-YL)propane-1,3-diol and similar compounds, is a key reaction in the valorization of glycerol from biodiesel production. This research reviews chemical routes for 1,3-propanediol production, highlighting the influence of catalysts, process variables, and the need for optimized reaction conditions to enhance product yield and process efficiency (Alisson Dias da Silva Ruy et al., 2020).

Safety And Hazards

The compound “2-(6-Propoxynaphthalen-1-YL)propane-1,3-diol” is labeled with an exclamation mark pictogram, indicating that it may be a hazardous substance . The hazard statement H302 is associated with it, suggesting that it may be harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Eigenschaften

IUPAC Name |

2-(6-propoxynaphthalen-1-yl)propane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O3/c1-2-8-19-14-6-7-16-12(9-14)4-3-5-15(16)13(10-17)11-18/h3-7,9,13,17-18H,2,8,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSGHIEYBWHROTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC2=C(C=C1)C(=CC=C2)C(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(6-Propoxynaphthalen-1-YL)propane-1,3-diol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{[1-(3-chlorophenyl)-1H-pyrazol-4-yl]methyl}(methyl)amine](/img/structure/B1419613.png)

![2-Methylpyrazolo[1,5-a]pyrimidine-6-carbothioamide](/img/structure/B1419614.png)

![N-((1H-Benzo[D][1,2,3]triazol-1-YL)methyl)-4-(benzyloxy)-2-nitroaniline](/img/structure/B1419622.png)